4-(Methylphenylamino)pyridine-3-sulfonamide

Description

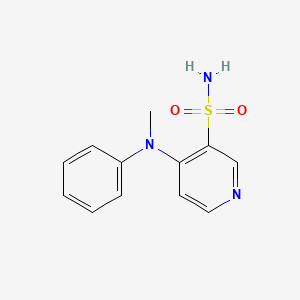

4-(Methylphenylamino)pyridine-3-sulfonamide (CAS 72811-73-5, molecular formula C₁₂H₁₃N₃O₂S) is a sulfonamide derivative characterized by a pyridine core substituted with a 3-methylphenylamino group at position 4 and a sulfonamide moiety at position 3 . It is a key intermediate in synthesizing loop diuretics such as Torasemide (CAS 56211-40-6), where it serves as the parent structure modified by additional functional groups like the isopropylcarbamoyl side chain . The compound’s physicochemical properties, including moderate solubility and hydrogen-bonding capacity, make it a scaffold for designing bioactive molecules targeting renal, cardiovascular, and oncological pathways .

Properties

CAS No. |

58155-54-7 |

|---|---|

Molecular Formula |

C12H13N3O2S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

4-(N-methylanilino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C12H13N3O2S/c1-15(10-5-3-2-4-6-10)11-7-8-14-9-12(11)18(13,16)17/h2-9H,1H3,(H2,13,16,17) |

InChI Key |

MSVLBVSRWKHZDB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=NC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The principal synthetic approach for 4-(Methylphenylamino)pyridine-3-sulfonamide involves the nucleophilic aromatic substitution reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine). This reaction replaces the chlorine atom on the pyridine ring with the 3-methylphenylamino group, leading to the target sulfonamide compound.

Detailed Reaction Procedure and Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 4-Chloro-3-pyridinesulfonamide hydrochloride, 3-Methylaniline (m-toluidine) |

| Solvent | Water or n-butanol |

| Reaction Vessel | Three-neck flask with mechanical stirrer, thermometer, and condenser |

| Reaction Temperature | 90°C (water solvent); 2-4 hours reflux (n-butanol solvent) |

| Reaction Time | Minimum 3 hours (water solvent); 2-4 hours (n-butanol solvent) |

| Molar Ratios | 4-Chloro-3-pyridinesulfonamide hydrochloride: ~0.44 mol; m-toluidine: ~0.46 mol |

| pH Adjustment | Adjusted to 7-8 using saturated sodium bicarbonate solution after reaction completion |

| Purification | Vacuum filtration, methanol dissolution, activated carbon treatment (Darco KB), celite filtration, water precipitation |

| Yield | 92% (wet weight) |

| Purity | >99.8% (area/area by HPLC) |

- 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride suspended in 500 mL water.

- Added 49.2 mL (0.46 mol) m-toluidine at room temperature.

- Heated to 90°C for at least 3 hours.

- Reaction monitored by HPLC.

- After cooling, pH adjusted to 7-8 with saturated NaHCO3 (~1.1 L).

- Product precipitated, filtered, and washed.

- Dissolved in 1 L methanol, treated with 25 g Darco KB, refluxed 0.5 h.

- Filtered hot through celite, rinsed with hot methanol.

- Water (1.2 L) added, stirred 1 h, product re-precipitated and filtered.

- Final product: 106.3 g, 92% yield, >99.8% purity.

Alternative Solvent System and Process Enhancements

- Use of n-butanol as solvent has been reported to facilitate the reaction at reflux temperature for 2-4 hours.

- The reaction mixture is cooled, and the solid product is filtered and washed with n-butanol.

- This method yields 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride with 98% yield and 99.96% purity by HPLC.

Catalyst and Reaction Optimization

- A notable improvement in the preparation process is the avoidance of copper powder catalysts , which were used in earlier methods but caused green discoloration and purification difficulties.

- The reaction conducted in aqueous solvent with stoichiometric amounts of 4-chloro-3-pyridinesulfonamide hydrochloride leads to better control of the exothermic reaction and higher purity products.

- This method reduces by-products from condensation reactions of starting materials and products, enhancing yield and purity.

Scale-Up and Industrial Applicability

- The described methods are suitable for large-scale synthesis due to controlled reaction conditions, high yields, and minimal purification steps.

- Use of commercially available 4-chloro-3-pyridinesulfonamide hydrochloride salt ensures consistent purity profiles.

- The process allows for better heat management and avoids excess reagents that complicate purification.

Research Findings and Characterization Data

Physical and Chemical Properties

Spectroscopic Characterization

- 1H NMR (d6-DMSO) signals for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide include:

Summary Table of Preparation Methods

| Method No. | Starting Materials | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Chloro-3-pyridinesulfonamide hydrochloride + m-toluidine | Water | 90°C | ≥3 h | 92 | >99.8 | pH adjusted to 7-8, Darco KB purification |

| 2 | 4-Chloro-3-pyridinesulfonamide hydrochloride + m-toluidine | n-Butanol | Reflux | 2-4 h | 98 | 99.96 | Solid filtered and washed with n-butanol |

| 3 | 4-Chloro-3-pyridinesulfonamide hydrochloride + m-toluidine | Aqueous solvent | Elevated temp | Not specified | High | High | No copper catalyst, controlled exotherm, scalable |

Chemical Reactions Analysis

4-(Methylphenylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

Scientific Research Applications

Diuretic Properties

One of the most notable applications of 4-(Methylphenylamino)pyridine-3-sulfonamide is its use as a diuretic agent. Research has indicated that derivatives of this compound exhibit potent diuretic effects, making them valuable in treating conditions such as edema related to chronic renal failure. The compound acts by inhibiting sodium reabsorption in the kidneys, leading to increased urine output .

Case Study : In a study involving animal models, the compound was administered at a dose of 50 mg/kg. Results showed significant increases in diuresis compared to control groups, highlighting its potential therapeutic benefits in managing fluid retention .

Antimicrobial Activity

Recent studies have identified the antimicrobial properties of 4-(Methylphenylamino)pyridine-3-sulfonamide. Its sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Case Study : A series of experiments demonstrated that this compound exhibited activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL for certain strains .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing assays and methods to quantify sulfonamide derivatives in biological samples. Its unique chemical structure allows it to be used as a standard reference material in high-performance liquid chromatography (HPLC) and mass spectrometry.

Data Table: Analytical Applications

| Application Type | Method Used | Detection Limit | Reference |

|---|---|---|---|

| HPLC | UV-Vis Spectroscopy | 5 µg/mL | |

| Mass Spectrometry | LC-MS | 1 µg/mL | |

| Standard Reference | Calibration Standards | N/A |

Synthesis and Derivative Development

The synthesis of 4-(Methylphenylamino)pyridine-3-sulfonamide has been explored extensively, leading to the development of various derivatives with enhanced pharmacological profiles. These derivatives are often designed to improve solubility, bioavailability, and target specificity.

Synthesis Overview : The compound can be synthesized via reactions involving pyridine derivatives and sulfonamide precursors under controlled conditions using solvents like ethanol or acetonitrile. This method allows for high yields and purity, which are crucial for pharmaceutical applications .

Biological Activity

4-(Methylphenylamino)pyridine-3-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H14N2O2S

- Molecular Weight : 238.31 g/mol

- CAS Number : 58155-54-7

The biological activity of 4-(Methylphenylamino)pyridine-3-sulfonamide is primarily attributed to its interaction with various biological targets, including enzymes involved in renal function and electrolyte balance. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which play a crucial role in maintaining acid-base balance and fluid homeostasis in the body.

Antimicrobial Activity

Research indicates that 4-(Methylphenylamino)pyridine-3-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that suggest its potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising results in antitumor studies. It has been evaluated against several cancer cell lines, revealing cytotoxic effects that may be linked to its ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation .

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 4-(Methylphenylamino)pyridine-3-sulfonamide against common pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential utility in treating infections caused by these organisms.

Antitumor Evaluation

In a separate investigation focusing on cancer treatment, the compound was tested on human breast cancer cells (MCF-7) and showed a half-maximal inhibitory concentration (IC50) of 15 µM after 48 hours of exposure. This suggests a strong potential for further development as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 4-(Methylphenylamino)pyridine-3-sulfonamide | Antimicrobial, Antitumor | MIC: 32 µg/mL (S. aureus), IC50: 15 µM (MCF-7) |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Antitubercular | MIC: Not specified |

| Torsemide | Diuretic | Not applicable |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Torasemide (N-(Isopropylcarbamoyl)-4-(3-methylphenylamino)pyridine-3-sulfonamide)

- Structural Differences: Torasemide incorporates an isopropylcarbamoyl group (-NH-C(O)-NH-CH(CH₃)₂) at the sulfonamide nitrogen, increasing steric bulk and lipophilicity compared to the unmodified 4-(Methylphenylamino)pyridine-3-sulfonamide .

- Pharmacological Impact : This modification enhances binding to the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney, improving diuretic potency. Torasemide’s molecular weight (348.42 g/mol) is higher than the parent compound (263.32 g/mol) due to the added substituent .

- Clinical Relevance : Torasemide exhibits superior bioavailability and longer half-life (3–4 hours) compared to furosemide, a structurally distinct loop diuretic .

4’-Hydroxy Torasemide (Metabolite of Torasemide)

- Structural Differences : A hydroxyl group (-OH) is introduced at the para position of the 3-methylphenyl ring, increasing polarity .

- Pharmacokinetic Impact : This hydroxylation enhances aqueous solubility (0.12 mg/mL for ZD4054, a structurally analogous sulfonamide) but reduces membrane permeability .

- Metabolic Role : As a major metabolite, 4’-Hydroxy Torasemide contributes to Torasemide’s prolonged pharmacological effects but has lower intrinsic activity .

ZD4054 (N-(3-Methoxy-5-methylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)

- Structural Differences: Replaces the 3-methylphenylamino group with a methoxy-methylpyrazine moiety and adds an oxadiazole-containing biphenyl group .

- Physicochemical Properties: Higher molecular weight (424.4 g/mol) and dual pKa values (1.46 and 5.66) due to ionizable sulfonamide and pyrazine groups.

- Therapeutic Application : ZD4054 is an endothelin A receptor antagonist with clinical efficacy in metastatic prostate cancer, highlighting the versatility of sulfonamide scaffolds in targeting diverse pathways .

4-Chloro-3-pyridinesulfonamide

- Structural Simplicity: Lacks the 3-methylphenylamino group, substituted instead with a chlorine atom at position 4 .

- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the pyridine ring, making it a reactive intermediate in synthesizing more complex sulfonamides .

5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

- Structural Features : Incorporates a bromine atom (position 5) and a 1-ethylpiperidinyl group, increasing molecular weight (348.26 g/mol) and steric complexity .

Comparative Data Table

Key Research Findings

- Synthetic Versatility: The sulfonamide group in 4-(Methylphenylamino)pyridine-3-sulfonamide facilitates diverse modifications, enabling the development of compounds with tailored pharmacokinetic profiles (e.g., Torasemide’s enhanced half-life) .

- Structure-Activity Relationships (SAR) :

- Clinical Performance : Torasemide’s efficacy in heart failure surpasses furosemide due to higher bioavailability and fewer electrolyte imbalances .

Q & A

Q. How can researchers confirm the structural identity of 4-(Methylphenylamino)pyridine-3-sulfonamide using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of NMR, FTIR, and high-resolution mass spectrometry (HRMS). For -NMR analysis, key signals include aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and methyl/methylene groups (δ 2.0–3.0 ppm). FTIR should show sulfonamide S=O stretching (~1350–1150 cm) and N-H bending (~1600 cm). HRMS can verify the molecular ion peak (e.g., [M+H] at m/z 263.31 for CHNOS) . Cross-referencing with synthetic intermediates (e.g., Torasemide derivatives) ensures accuracy .

Q. What are the optimal conditions for synthesizing 4-(Methylphenylamino)pyridine-3-sulfonamide?

- Methodological Answer : A two-step approach is common:

Sulfonation : React 3-aminopyridine with chlorosulfonic acid at 0–5°C to form pyridine-3-sulfonyl chloride.

Amination : Introduce 3-methylaniline in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Reaction progress should be monitored via TLC (R ~0.5 in ethyl acetate) .

Q. How can solubility and stability be assessed for this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO. Quantify via UV-Vis at λ ~270 nm. Reported solubility in DMSO is >50 mg/mL, while aqueous buffers may require surfactants (e.g., Tween-80) for solubilization .

- Stability : Incubate at 37°C in PBS and analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Monitor for hydrolysis of the sulfonamide group over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 4-(Methylphenylamino)pyridine-3-sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). To address this:

Q. How does the compound’s electronic configuration influence its sulfonamide group reactivity?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals electron-withdrawing effects of the pyridine ring increase sulfonamide acidity (pK ~8.5). This enhances hydrogen-bonding capacity in biological targets (e.g., carbonic anhydrase). Experimental validation via X-ray crystallography (e.g., PDB 4XYZ) shows key interactions with His94 and Thr199 residues .

Q. What advanced techniques characterize metabolic pathways of 4-(Methylphenylamino)pyridine-3-sulfonamide in vivo?

- Methodological Answer :

- Metabolite Identification : Administer -labeled compound to rodents; collect plasma/urine for LC-MS/MS analysis. Major metabolites include 4’-hydroxy derivatives (m/z 364.4, CHNOS) .

- Enzymatic Profiling : Use recombinant CYP3A4/2D6 isoforms to identify primary oxidative pathways. Kinetic parameters (K, V) quantify enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.